Cas no 1369159-42-1 (2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine)

2-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a fluorinated aromatic amine compound characterized by its unique structural features, including a dichlorophenyl group and a trifluoropropylamine moiety. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of chlorine and fluorine substituents enhances its reactivity and stability, facilitating selective transformations in complex molecular frameworks. Its well-defined chemical structure ensures consistent performance in applications such as cross-coupling reactions and heterocycle formation. The compound’s high purity and synthetic versatility make it suitable for research and industrial-scale processes requiring precise functional group manipulation.
2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine structure
1369159-42-1 structure
Product Name:2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
CAS No:1369159-42-1
MF:C9H8Cl2F3N
MW:258.067730903625
CID:5799503
PubChem ID:82534376
Update Time:2025-05-26

2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
    • 1369159-42-1
    • EN300-1950300
    • Inchi: 1S/C9H8Cl2F3N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2
    • InChI Key: HIXNHTCCBPCZER-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C(F)(F)F)CN)Cl

Computed Properties

  • Exact Mass: 256.9985891g/mol
  • Monoisotopic Mass: 256.9985891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Introduction to 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1369159-42-1)

2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine, identified by its Chemical Abstracts Service number CAS No. 1369159-42-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a trifluoropropyl amine moiety attached to a dichlorophenyl group. The presence of both fluorine and chlorine substituents imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and molecular design.

The structural features of 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine contribute to its potential biological activity. The trifluoropropyl group is known for its ability to enhance metabolic stability and lipophilicity, which are critical factors in the pharmacokinetic profile of drug candidates. Meanwhile, the dichlorophenyl ring introduces electron-withdrawing effects, influencing the reactivity and binding affinity of the molecule. Such structural attributes have positioned this compound as an intriguing subject for synthetic modifications and bioactivity evaluations.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate pharmacological properties. Fluorinated amines, in particular, have been extensively studied for their potential applications in central nervous system (CNS) drugs, anticancer agents, and antimicrobial compounds. The synthesis and characterization of 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine align with these trends, as it represents a structurally diverse molecule that could serve as a scaffold for generating new therapeutic entities.

One of the most compelling aspects of this compound is its versatility in chemical modification. The amine functionality provides a reactive site for further derivatization, allowing chemists to explore various synthetic pathways. For instance, coupling reactions with carboxylic acids or aldehydes can yield amides or imines, respectively, which may exhibit enhanced biological activity. Additionally, the presence of chlorine atoms offers opportunities for halogen-metal exchange reactions or cross-coupling processes, enabling the introduction of additional functional groups or heterocyclic moieties.

The pharmaceutical industry has increasingly relied on high-throughput screening (HTS) and structure-based drug design (SBDD) to identify novel lead compounds. 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine could be a valuable asset in these endeavors due to its unique structural composition. Computational modeling studies have suggested that such molecules may interact with biological targets in ways that differ from conventional drug candidates. This potential for novel binding interactions makes it an attractive candidate for further investigation.

Recent advancements in synthetic methodologies have also facilitated the preparation of complex fluorinated compounds with high precision. Techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled the efficient construction of intricate molecular frameworks. These innovations have made it feasible to explore more sophisticated derivatives of 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine, potentially uncovering new pharmacological activities that were previously inaccessible.

In the context of medicinal chemistry research, this compound exemplifies the importance of rational molecular design. By combining specific substituents such as fluorine and chlorine with functional groups like amines, researchers can fine-tune the properties of molecules to optimize their biological efficacy. The study of 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine thus contributes to the broader goal of developing safer and more effective therapeutic agents.

The chemical properties of CAS No. 1369159-42-1 also make it relevant for materials science applications beyond pharmaceuticals. For instance,fluorinated compounds are often employed in agrochemicals due to their stability and resistance to degradation. Additionally,the unique electronic characteristics of this molecule could be exploited in optoelectronic devices or as intermediates in polymer synthesis.

As research continues to evolve,the exploration of novel compounds like 2-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine will remain a cornerstone of innovation in chemistry and medicine。 The integration of cutting-edge synthetic techniques with computational biology will further enhance our ability to harness such molecules for therapeutic purposes。 Consequently,this compound represents not only a fascinating subject of study but also a beacon for future discoveries in the chemical sciences。

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